An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloro-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
5-Bromo-6-chloro-1H-indole is a solid, polycyclic aromatic compound. The presence of both bromine and chlorine atoms on the indole ring significantly influences its electronic properties and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [1][2][3] |
| Molecular Weight | 230.49 g/mol | [1][2][3] |
| CAS Number | 122531-09-3 | [1][2][3] |
| Physical Form | Solid | [2] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Not explicitly available; likely soluble in organic solvents like acetone.[2] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The positions of these signals are sensitive to the electronic environment created by the bromine and chlorine atoms. For reference, the ¹³C NMR chemical shifts for 5-bromo-3-methyl-1H-indole in CDCl₃ are: 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C-H aromatic stretching, and C=C aromatic stretching vibrations.
Experimental Protocols
Synthesis of 5-Bromo-6-chloro-1H-indole
A documented synthetic route to 5-Bromo-6-chloro-1H-indole involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide.[1]
Materials:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) and cool the solution to -40°C.
-
Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution.
-
Maintain the reaction mixture at -40°C with continuous stirring for 1 hour after the addition is complete.
-
Quench the reaction by adding aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. Combine the organic layers.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-6-chloro-1H-indole (yield: 8.40 g, 15%).[1]
Applications in Drug Development
Halogenated indoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
Anticancer Potential and Kinase Inhibition
Derivatives of bromo-chloro-indoles are being investigated for their potential as anticancer agents.[7] A primary mechanism of action for many indole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] The indole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR).[6] Structure-activity relationship (SAR) studies have shown that the type and position of halogen substituents on the indole ring can significantly influence the inhibitory potency and selectivity of these compounds.[9][10]
References
- 1. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 2. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
